{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol is a synthetic organic compound belonging to the class of methoxytetrahydropyrans. [] It has gained significant interest in scientific research due to its potent and selective inhibitory activity against 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases. []
Synthesis Analysis
{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol can be synthesized through a multi-step process starting from a (methoxyalkyl)thiazole precursor, 1-[3-(naphth-2-ylmethoxy)phenyl]-1-thiazol-2-ylpropyl methyl ether (ICI 211965). [] The synthesis involves the introduction of the methoxytetrahydropyran moiety and subsequent structural modifications to optimize lipophilicity and potency. [] Specific details regarding the synthetic steps, reagents, and reaction conditions are not explicitly provided in the analyzed papers.
Molecular Structure Analysis
The molecular structure of {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol comprises a phenyl ring substituted with fluorine, methoxy, and a methoxytetrahydropyran group. [] The methoxytetrahydropyran ring is further substituted with a morpholinyl-thiazolyl moiety. [] The specific stereochemistry and conformational details of the molecule are not explicitly described in the analyzed papers.
Mechanism of Action
{3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol acts as a potent and selective inhibitor of 5-lipoxygenase (5-LO). [] By inhibiting 5-LO activity, it blocks the biosynthesis of leukotrienes, thus preventing the inflammatory cascade mediated by these mediators. [] The precise molecular interactions between this compound and the 5-LO enzyme are not elaborated in the analyzed papers.
Applications
The primary scientific research application of {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol is as a potent and selective inhibitor of 5-lipoxygenase (5-LO). [] Its application focuses on exploring its potential as a therapeutic agent for inflammatory conditions where leukotrienes play a significant role. []
Specific Uses:
In vitro Studies: {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol has been shown to inhibit leukotriene C4 (LTC4) synthesis in zymosan-stimulated plasma-free mouse macrophages and LTB4 synthesis in A-23187-stimulated human whole blood. [] These studies demonstrate its effectiveness in blocking leukotriene production in cellular models.
In vivo Studies: In rats, {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol effectively inhibited LTB4 synthesis in blood ex vivo and in zymosan-inflamed air pouch exudate. [] These results indicate its potential for therapeutic use in inflammatory conditions.
Benefits:
Potency and Selectivity: {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol exhibits high potency and selectivity for 5-LO over cyclooxygenase (CO), minimizing potential side effects associated with CO inhibition. []
Oral Bioavailability: Its reduced lipophilicity compared to its precursor improves its oral potency and bioavailability, making it a suitable candidate for oral administration. []
Real-world Examples:
While the analyzed papers primarily focus on preclinical studies, {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol (ICI D2138) has been selected for clinical development as an orally active, selective 5-LO inhibitor for potential use in inflammatory conditions. []
Compound Description: This compound, designated as [18F]T-401, was developed as a novel positron-emission tomography (PET) imaging agent for monoacylglycerol lipase (MAGL). It exhibits high uptake in brain regions enriched with MAGL and shows adequate reversibility, allowing for quantitative assessment of MAGL levels. []
Relevance: While not directly structurally analogous to {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol, [18F]T-401 shares a key structural motif: the 1,3-thiazole ring. This shared feature makes it a related compound in the context of exploring chemical space within the broader class of thiazole-containing molecules. [] https://www.semanticscholar.org/paper/52b378782520b18b210c7f805d00ae2d4b76e93a
Compound Description: This series of compounds was investigated for their antioxidant properties. Specifically, the research explored how electron-donating and electron-withdrawing substituents on the phenyl ring impacted antioxidant activity. Several derivatives showed pronounced antioxidant effects in an in vitro model of artificial oxidative stress. []
Relevance: These derivatives are structurally related to {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol through the shared presence of both a morpholine ring and a thiazole ring. The research highlights the potential biological relevance of incorporating these structural elements within a molecule. [] https://www.semanticscholar.org/paper/213b81ea6e156efeb587ba26d9a8d989e1872daf
Relevance: These compounds are structurally related to {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol through the shared presence of a 3-fluoro-4-morpholin-4-yl-phenyl moiety. The lack of activity in these analogues highlights the importance of specific structural features for achieving desired antibacterial effects, emphasizing the need for further optimization when designing related compounds. [] https://www.semanticscholar.org/paper/bb7d88e99a8da64e9e705652e818e085b4cdd6a2
Compound Description: These novel thiazole-1,3,4-oxadiazole hybrid analogues were designed and synthesized to explore their in vitro antibacterial activity. The research focused on the potential synergistic effects of combining both thiazole and oxadiazole heterocycles in a single molecule. Some analogues exhibited promising activity against Gram-negative bacterial species. []
Relevance: These compounds share the 1,3-thiazole ring with {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol. The successful integration of the thiazole moiety into these antibacterial agents further supports its potential as a valuable pharmacophore for drug discovery efforts. [] https://www.semanticscholar.org/paper/d031e7e4c7698876f3f56ce863a5befcba823de4
Compound Description: This compound, designated as ICI 211965, served as a lead compound for the development of selective and orally active 5-lipoxygenase (5-LPO) inhibitors. This research aimed at finding compounds that could inhibit the synthesis of leukotrienes, inflammatory mediators involved in various disease processes. []
Relevance: Although not directly structurally similar to {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol, ICI 211965 is relevant because it highlights the potential of thiazole-containing molecules as a starting point for developing inhibitors of important biological targets. The research using ICI 211965 ultimately led to a new class of 5-LPO inhibitors. [] https://www.semanticscholar.org/paper/bfe185fcb56368c41816a648d0917d17a77c04cf
Compound Description: This compound represents the parent structure of a new series of 5-LPO inhibitors, the methoxytetrahydropyrans. It exhibited potent inhibition of leukotriene synthesis both in vitro and in vivo. []
Relevance: This compound, though not containing a thiazole ring, emerges from the same research program as ICI 211965, a thiazole-containing compound. It demonstrates how structural modifications and exploration of related chemical space, even without retaining the initial thiazole, can lead to the discovery of new and potent inhibitors of the same biological target. It highlights the importance of considering broader chemical classes when exploring compounds related to {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol. [] https://www.semanticscholar.org/paper/bfe185fcb56368c41816a648d0917d17a77c04cf
Compound Description: This compound, designated as ICI D2138, is a potent and selective 5-LPO inhibitor that emerged from structure-activity relationship studies aimed at optimizing the properties of the methoxytetrahydropyrans. It exhibited remarkable potency and selectivity for 5-LPO over cyclooxygenase, making it a promising candidate for clinical development for inflammatory conditions. []
Relevance: Similar to compound 6, ICI D2138 does not contain a thiazole ring but is part of the same chemical lineage originating from ICI 211965, a thiazole-containing lead compound. Its success in preclinical studies further emphasizes that exploring chemical space beyond the immediate structural features of {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol can lead to the discovery of highly relevant and valuable compounds. [] https://www.semanticscholar.org/paper/bfe185fcb56368c41816a648d0917d17a77c04cf
Compound Description: This compound served as a lead compound for the development of highly selective CDK9 inhibitors. It shows decent inhibitory activity against CDK9 and favours the “inward” conformation in CDK9, while it adopts both the “inward” and “outward” conformations in CDK2. []
Relevance: This compound shares the 1,3-thiazole ring with {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol. The successful integration of the thiazole moiety into these CDK9 inhibitors further supports its potential as a valuable pharmacophore for drug discovery efforts. [] https://www.semanticscholar.org/paper/44481ae12b1dedd9037faa185af83ead80976cbe
Compound Description: This compound is a macrocycle that was designed and synthesized as a potential CDK9 inhibitor. Although the synthetic route was successful, this compound displayed poor activity against CDK2 and ARKs. []
Relevance: While not containing a thiazole, this compound emerged from research seeking to improve the selectivity of CDK9 inhibitors, using compound 8, which contains the thiazole moiety, as a lead compound. It highlights the evolution of medicinal chemistry efforts within a specific research program and demonstrates how related compounds, even without retaining the initial thiazole ring, can be important stepping stones in the process. [] https://www.semanticscholar.org/paper/44481ae12b1dedd9037faa185af83ead80976cbe
Compound Description: This compound is a macrocycle that was developed through extensive structural modifications of compound 9. It achieved high selectivity for CDK9 over CDK2 and ARKs, demonstrating the successful optimization of this class of compounds. []
Relevance: Similar to compound 9, this compound does not directly contain a thiazole but is a derivative of a thiazole-containing compound. Its development further reinforces the concept that exploration of chemical space around {3-fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol, even with modifications that remove the thiazole, can lead to highly selective and potent inhibitors of relevant biological targets. [] https://www.semanticscholar.org/paper/44481ae12b1dedd9037faa185af83ead80976cbe
Compound Description: This compound represents an alternative macrocyclic pyrimidine system designed to further improve the inhibitory activity against CDK9. It showed an attractive Glide score in molecular docking studies, suggesting potential for enhanced binding affinity. []
Relevance: While not yet synthesized, this proposed compound falls within the same research program as compounds 8, 9, and 10, which are directly related to thiazole-containing CDK9 inhibitors. Its inclusion as a related compound underscores the ongoing efforts to optimize the chemical structure and explore new modifications for enhancing the activity and selectivity of inhibitors within this class. [] https://www.semanticscholar.org/paper/44481ae12b1dedd9037faa185af83ead80976cbe
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.